(2R)-2-amino-2-(4-chloro-2-methylphenyl)ethan-1-ol hydrochloride
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Overview
Description
(2R)-2-amino-2-(4-chloro-2-methylphenyl)ethan-1-ol hydrochloride is a chiral compound with significant applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by the presence of an amino group, a chlorinated aromatic ring, and a secondary alcohol, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-(4-chloro-2-methylphenyl)ethan-1-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the chlorination of 2-methylphenyl to produce 4-chloro-2-methylphenyl.
Amination: The chlorinated compound undergoes amination using ammonia or an amine source under controlled conditions to introduce the amino group.
Hydroxylation: The final step involves the hydroxylation of the intermediate to introduce the secondary alcohol group, resulting in the formation of (2R)-2-amino-2-(4-chloro-2-methylphenyl)ethan-1-ol.
Hydrochloride Formation: The compound is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, temperature control, and solvent selection, to enhance yield and purity. Large-scale production often employs continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-2-(4-chloro-2-methylphenyl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chlorinated aromatic ring or to convert the amino group to a different functional group.
Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium tert-butoxide, and other strong bases.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated or aminated products.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(2R)-2-amino-2-(4-chloro-2-methylphenyl)ethan-1-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (2R)-2-amino-2-(4-chloro-2-methylphenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-amino-2-(4-bromo-2-methylphenyl)ethan-1-ol hydrochloride: Similar structure with a bromine atom instead of chlorine.
(2R)-2-amino-2-(4-fluoro-2-methylphenyl)ethan-1-ol hydrochloride: Similar structure with a fluorine atom instead of chlorine.
(2R)-2-amino-2-(4-iodo-2-methylphenyl)ethan-1-ol hydrochloride: Similar structure with an iodine atom instead of chlorine.
Uniqueness
The presence of the chlorine atom in (2R)-2-amino-2-(4-chloro-2-methylphenyl)ethan-1-ol hydrochloride imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H13Cl2NO |
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Molecular Weight |
222.11 g/mol |
IUPAC Name |
(2R)-2-amino-2-(4-chloro-2-methylphenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C9H12ClNO.ClH/c1-6-4-7(10)2-3-8(6)9(11)5-12;/h2-4,9,12H,5,11H2,1H3;1H/t9-;/m0./s1 |
InChI Key |
MODOJGKMXJGYHF-FVGYRXGTSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)[C@H](CO)N.Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(CO)N.Cl |
Origin of Product |
United States |
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